Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate
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Overview
Description
IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FUROATE involves several steps, including condensation reactions, multicomponent reactions, and intramolecular cyclizations . These methods are essential for constructing the imidazo[1,2-a]pyridine scaffold. Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FUROATE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Additionally, it is used in the industry for the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FUROATE involves interactions with specific molecular targets and pathways . These interactions often lead to the modulation of biological processes, making the compound a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FUROATE can be compared with other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FUROATE lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C24H24N2O4/c1-24(2,3)17-7-9-19(10-8-17)28-16-20-11-12-21(30-20)23(27)29-15-18-14-26-13-5-4-6-22(26)25-18/h4-14H,15-16H2,1-3H3 |
InChI Key |
ZOHXUSCUZKUHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OCC3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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